Ferugin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109517-72-8 |
|---|---|
Molecular Formula |
C22H30O5 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(3R,3aS,4S,7S,8aR)-3,7-dihydroxy-8a-methyl-6-methylidene-3-propan-2-yl-2,3a,4,5,7,8-hexahydro-1H-azulen-4-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C22H30O5/c1-13(2)22(26)10-9-21(4)12-17(24)14(3)11-18(19(21)22)27-20(25)15-5-7-16(23)8-6-15/h5-8,13,17-19,23-24,26H,3,9-12H2,1-2,4H3/t17-,18-,19+,21+,22+/m0/s1 |
InChI Key |
KZSXMCLSPHIQCN-JIWOIOHBSA-N |
SMILES |
CC(C)C1(CCC2(C1C(CC(=C)C(C2)O)OC(=O)C3=CC=C(C=C3)O)C)O |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@]2([C@H]1[C@H](CC(=C)[C@H](C2)O)OC(=O)C3=CC=C(C=C3)O)C)O |
Canonical SMILES |
CC(C)C1(CCC2(C1C(CC(=C)C(C2)O)OC(=O)C3=CC=C(C=C3)O)C)O |
Synonyms |
Ferugin |
Origin of Product |
United States |
Occurrence, Isolation, and Distribution of Ferugin
Botanical Taxa Associated with Ferugin Isolation
This compound has been identified and isolated from several species within the Ferula genus, highlighting its presence across different botanical taxa. Key species from which this compound has been reported include Ferula jaeschkeana, Ferula sinaica, and Ferula ferganensis nih.govresearchgate.netknapsackfamily.comistanbul.edu.trresearchgate.netresearchgate.netscienceweb.uzplantaedb.comresearchgate.net.
| Botanical Taxa | Reference |
|---|---|
| Ferula jaeschkeana Vatke | nih.govknapsackfamily.comresearchgate.netresearchgate.netstudfile.netcolab.wsdrhazhan.comimpactfactor.orgttu.edu |
| Ferula sinaica L. | nih.govresearchgate.netknapsackfamily.comistanbul.edu.trplantaedb.com |
| Ferula ferganensis Lipsky ex Korovin | researchgate.netscienceweb.uz |
Methodologies for Extraction and Initial Purification of this compound from Plant Matrices
The extraction and purification of this compound, like other natural products from plant matrices, typically involve a series of solvent-based extractions followed by chromatographic separation techniques. For Ferula species, the oleo-gum-resin obtained from the roots and rhizomes is a common starting material for phytochemical investigations studfile.netdrhazhan.compfaf.org.
Initial extraction often employs organic solvents based on the polarity of the target compounds. For instance, studies on Ferula jaeschkeana rhizomes have utilized petrol extract to yield carotane derivatives, including this compound researchgate.net. Similarly, the isolation of this compound from Ferula ferganensis has involved sequential solvent fractionation using petrol, chloroform, and ethyl acetate (B1210297) fractions, suggesting a differential solubility approach to separate compounds scienceweb.uz.
Following initial extraction, crude extracts undergo purification steps to isolate this compound from other co-occurring plant metabolites. Common methodologies for the purification of sesquiterpenes from Ferula plants include various chromatographic techniques. These can encompass vacuum liquid chromatography (VLC), gel filtration, and preparative thin-layer chromatography (PTLC) researchgate.net. These techniques leverage differences in compound polarity, size, and adsorption properties to achieve separation. While specific detailed protocols for this compound's purification are often embedded within broader phytochemical studies, the general principles of solvent extraction and multi-stage chromatography are consistently applied for isolating such complex natural products.
Intra-plant Distribution and Accumulation Patterns of this compound within Organs
This compound's accumulation within Ferula plants exhibits specific patterns, with certain organs serving as primary reservoirs for this sesquiterpenoid. The rhizomes and roots are prominently identified as significant sites for this compound accumulation. For example, this compound has been consistently isolated from the roots and rhizomes of Ferula jaeschkeana researchgate.netresearchgate.netstudfile.netdrhazhan.com. The oleo-gum-resin, a complex mixture of secondary metabolites including sesquiterpenes, is traditionally obtained by incising the living rhizomes and roots of various Ferula species studfile.netdrhazhan.compfaf.org.
While rhizomes and roots are well-documented sources, other plant parts within the Ferula genus are also known to produce sesquiterpenes. For instance, sesquiterpenoids, including daucane-type structures similar to this compound, have been isolated from the fruits of species like Ferula kuhistanica and Ferula hermonis nih.govresearchgate.net. This suggests that while accumulation may be concentrated in subterranean organs, the biosynthesis and presence of sesquiterpenes can extend to other aerial parts, including fruits, depending on the specific Ferula species and its metabolic profile nih.govresearchgate.net.
Structural Elucidation and Stereochemical Characterization of Ferugin
Comparative Structural Analysis with Related Carotane Sesquiterpenoids
The structural backbone common to Ferugin and its relatives is the carotane skeleton, a bicyclic system comprising a seven-membered ring fused to a five-membered ring. The variations among these compounds arise from the nature and position of substituent groups, as well as their stereochemical orientations. A detailed comparison reveals the subtle yet significant differences that define the unique identity of each molecule.
This compound and Feruginidin, both isolated from Ferula jaeschkeana, share a foundational carotane framework but differ in their oxygenation patterns. Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, have been instrumental in delineating their structures. The relative stereochemistry of these molecules has been established through techniques such as Nuclear Overhauser Effect (NOE) experiments, which provide insights into the spatial proximity of protons.
While specific data for Feruginin and 9-Epi-6-p-hydroxybenzoylisolancerotriol is less commonly cited in direct comparison to this compound, the general principles of carotane sesquiterpenoid chemistry allow for a theoretical comparison based on their reported structures. These differences in substitution and stereochemistry are crucial for structure-activity relationship studies within this class of compounds.
Below is a comparative table summarizing the key structural features of this compound, Feruginidin, Feruginin, and 9-Epi-6-p-hydroxybenzoylisolancerotriol based on available spectroscopic data.
Interactive Data Table: Comparative Structural Features of Selected Carotane Sesquiterpenoids
| Compound | Molecular Formula | Core Skeleton | Key Substituents | Noteworthy Stereochemical Features |
| This compound | C₂₂H₃₀O₅ | Carotane | Hydroxyl, Acetoxy, p-Hydroxybenzoyl | Specific stereocenters defining the relative configuration of the bicyclic system. |
| Feruginidin | C₂₂H₃₀O₅ | Carotane | Hydroxyl, Angeloyl | Presence of an angeloyl group instead of an acetoxy group compared to this compound. |
| Feruginin | C₂₄H₃₂O₆ | Carotane | Hydroxyl, Acetoxy, Benzoyl | Additional benzoyl group contributing to its higher molecular weight. |
| 9-Epi-6-p-hydroxybenzoylisolancerotriol | C₂₂H₃₀O₅ | Carotane | Multiple Hydroxyls, p-Hydroxybenzoyl | Epimeric at C-9 and variation in hydroxylation pattern compared to other analogues. |
The structural elucidation of these carotane sesquiterpenoids relies heavily on a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the elemental composition, allowing for the determination of the molecular formula. Infrared (IR) spectroscopy indicates the presence of functional groups such as hydroxyls and carbonyls. However, the most powerful tools for delineating the carbon skeleton and the placement of substituents are ¹H and ¹³C NMR spectroscopy.
Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of atoms within the molecule. For instance, COSY spectra reveal proton-proton couplings, which helps in tracing out spin systems, while HMBC spectra show correlations between protons and carbons that are two or three bonds away, enabling the connection of different fragments of the molecule.
The stereochemistry of these compounds is often the most challenging aspect to determine. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are pivotal in this regard. These experiments detect through-space interactions between protons, and the intensity of the observed cross-peaks is inversely proportional to the sixth power of the distance between the protons. This information allows for the determination of the relative configuration of stereocenters. In some cases, single-crystal X-ray diffraction provides the unambiguous absolute stereochemistry.
The comparative analysis of this compound and its congeners highlights the structural diversity within the carotane sesquiterpenoid family. These variations, stemming from different esterifying acids and oxidation patterns, are of significant interest for chemotaxonomic studies and for exploring the potential therapeutic applications of these natural products.
Biosynthetic Pathways of Ferugin
General Terpenoid Biosynthesis Precursors and Pathways
Terpenoids, also known as isoprenoids, are a vast class of natural products synthesized from two five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) mdpi.comnih.govwikipedia.org. These precursors are generated through two distinct metabolic routes: the Mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway mdpi.comnih.govwikipedia.orgtandfonline.com. While plants utilize both pathways, they are typically compartmentally separated within the cell tandfonline.comwikipedia.orgwikipedia.org.
The MVA pathway, also known as the isoprenoid or HMG-CoA reductase pathway, is an essential metabolic route found in eukaryotes, archaea, and some bacteria wikipedia.org. This pathway primarily operates in the cytosol of eukaryotic cells, including plants nih.govtandfonline.comwikipedia.orgroyalsocietypublishing.org. It begins with acetyl-CoA, which undergoes a series of enzymatic reactions to produce IPP and DMAPP wikipedia.orgnih.govpnas.orgmdpi.com.
The key steps in the MVA pathway involve the successive condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) nih.gov. HMG-CoA is then reduced to mevalonate by HMG-CoA reductase, an enzyme considered rate-limiting in humans nih.gov. Subsequently, mevalonate is phosphorylated twice at the 5-OH position and then decarboxylated to yield IPP wikipedia.orgnih.gov. IPP is then isomerized to DMAPP by the enzyme isopentenyl-pyrophosphate delta isomerase (IDI) nih.govpnas.orgmdpi.com.
The MVA pathway is generally responsible for providing precursors for the biosynthesis of C15 sesquiterpenes, C27–29 sterols, and C30 triterpenes nih.govnih.gov.
The MEP pathway, also known as the non-mevalonate or 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, is an alternative route for IPP and DMAPP biosynthesis wikipedia.orgmdpi.com. In plants, this pathway is localized in the plastids tandfonline.comwikipedia.orgwikipedia.orgroyalsocietypublishing.orgnih.gov. The MEP pathway initiates with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) wikipedia.orgmdpi.comnih.gov. This seven-step enzymatic pathway produces both IPP and DMAPP, often at a ratio of approximately 5:1 pnas.orgmdpi.com.
The first committed step of the MEP pathway is catalyzed by deoxyxylulose 5-phosphate (DXP) synthase (DXS), which converts pyruvate and GAP into DXP nih.gov. DXP is then converted to MEP by DXP reductoisomerase (DXR) nih.gov. The MEP pathway primarily supplies precursors for C10 monoterpenes, C20 diterpenes, and C40 tetraterpenes, as well as the phytol (B49457) chain of chlorophyll (B73375) and carotenoids nih.govwikipedia.orgnih.govnih.gov. Although the MVA and MEP pathways are typically compartmentalized, metabolic "crosstalk" between them can occur nih.gov.
Once IPP and DMAPP are formed, they condense to produce larger prenyl diphosphates. For sesquiterpenes like Ferugin, two molecules of IPP condense with one molecule of DMAPP to form farnesyl diphosphate (FPP), a C15 precursor mdpi.comnih.govnih.govresearchgate.netgoogle.comnih.govnih.govmdpi.comwikipedia.org.
Specific Cyclization and Rearrangement Steps in Carotane Sesquiterpenoid Formation
Farnesyl diphosphate (FPP) serves as the direct precursor for sesquiterpenes mdpi.comnih.govresearchgate.netnih.govmdpi.comwikipedia.org. The biosynthesis of sesquiterpenes from FPP involves a critical cyclization step, often initiated by the loss of the diphosphate group to form an allylic cation mdpi.comgenome.jp. This carbocation then undergoes intramolecular attacks, leading to the formation of various cyclic sesquiterpene skeletons mdpi.comgenome.jp.
For carotane sesquiterpenoids, which include this compound, specific cyclization and rearrangement mechanisms are involved. Sesquiterpene synthases (also known as terpene synthases or TPSs) catalyze these cyclization reactions, generating diverse sesquiterpene skeletons with different ring structures mdpi.comnih.govnih.govnih.govmdpi.com. These reactions often proceed via carbocation cascades, which can involve Wagner-Meerwein rearrangements, such as hydride, methyl, and other alkyl shifts, as well as more complex processes like Grob fragmentations biorxiv.orgresearchgate.netbiorxiv.org. The initial cyclization of FPP can lead to 6-, 10-, or 11-membered rings genome.jp. After the initial cyclization, the sesquiterpene skeleton may undergo further rearrangements or modifications by various enzymes, contributing to the structural diversity of sesquiterpenes mdpi.comnih.gov.
Post-Cyclization Enzymatic Modifications of the Sesquiterpene Skeleton (e.g., hydroxylation, acylation, glycosylation)
Following the initial cyclization and rearrangement of the sesquiterpene skeleton, a wide array of enzymatic modifications can occur, leading to the structural diversity observed in sesquiterpenoids like this compound mdpi.comroyalsocietypublishing.orgnih.govgoogle.comnih.govnih.gov. These post-cyclization modifications introduce functional groups and alter the properties of the compounds mdpi.comgoogle.com.
Common enzymatic modifications include:
Hydroxylation: The introduction of hydroxyl (-OH) groups, often catalyzed by cytochrome P450 monooxygenases (CYPs) royalsocietypublishing.orggoogle.comnih.gov. This step is crucial for determining the skeletal structure of certain sesquiterpene subclasses royalsocietypublishing.org.
Acylation: The addition of acyl groups, which can alter solubility, stability, and biological activities mdpi.comroyalsocietypublishing.orggoogle.comnih.gov.
Glycosylation: The attachment of sugar moieties (glycosyl groups) to the sesquiterpene skeleton mdpi.comroyalsocietypublishing.orggoogle.comnih.govresearchgate.netabyntek.com. Glycosylation can significantly impact the solubility, stability, and bioavailability of the compound mdpi.comgoogle.com.
Other modifications can also include oxidation, double bond reduction, and methylation nih.govgoogle.com. These modifications are critical for generating the vast array of sesquiterpenoid structures found in nature royalsocietypublishing.orgnih.gov.
Genetic and Transcriptomic Studies on this compound Biosynthesis in Ferula Species
Genetic and transcriptomic studies are instrumental in elucidating the complex biosynthetic pathways of secondary metabolites in plants, including this compound in Ferula species nih.govnih.gov. These studies aim to identify the genes encoding the enzymes involved in the various steps of the pathway and understand their regulation.
Transcriptome analysis, often performed using RNA sequencing (RNA-Seq), allows for the identification of differentially expressed genes in various plant organs or under different conditions nih.govnih.gov. For instance, comparative de novo transcriptome analysis of Ferula assafoetida roots, leaves, stems, and flowers has been combined with computational annotation to identify candidate genes involved in terpenoid and coumarin (B35378) biosynthesis nih.gov. In Ferula gummosa, transcriptome analysis revealed that genes involved in the biosynthesis of major galbanum components, including sesquiterpenes like germacrene-D, were highly expressed in specific organs, such as the roots nih.gov.
These studies can pinpoint key enzymes, such as terpene synthases and cytochrome P450s, that are crucial for the formation and modification of sesquiterpenoid skeletons royalsocietypublishing.orgnih.govnih.gov. By correlating gene expression with metabolite profiles, researchers can infer the roles of specific genes in the biosynthetic pathway of compounds like this compound nih.govnih.gov.
Metabolic Engineering and Biotechnological Approaches for Biosynthesis Augmentation
Metabolic engineering and biotechnological approaches offer promising strategies to augment the biosynthesis of valuable natural products, including this compound, in Ferula species or heterologous hosts nih.govtaylorfrancis.comroutledge.com. The goal is to enhance the production efficiency and yield of these compounds, especially when they are present in low amounts in their native sources routledge.comresearchgate.net.
Strategies employed in metabolic engineering include:
Overexpression of key enzymes: Increasing the expression of rate-limiting enzymes in the biosynthetic pathway, such as DXP synthase (DXS) and isopentenyl diphosphate isomerase (IDI) in the MEP pathway, can significantly increase the flux towards terpenoid production wikipedia.orgmdpi.com.
Precursor feeding: Supplying exogenous precursors or optimizing their availability can boost the production of target metabolites nih.gov.
Genetic modification: Utilizing advanced gene-editing methods like CRISPR-Cas9 to precisely modify genomes and introduce desired traits, such as enhanced production of secondary metabolites routledge.comresearchgate.net.
Synthetic biology approaches: Engineering microbial organisms (e.g., Escherichia coli, Saccharomyces cerevisiae) or plant cell cultures to serve as "cell factories" for the heterologous production of complex natural products wikipedia.orgnih.gov. This involves introducing the necessary genes from the native plant into the host organism wikipedia.org.
Optimization of cultivation conditions: Adjusting media composition and cultivation parameters in plant cell cultures or microbial fermentations to maximize metabolite yield nih.gov.
These biotechnological interventions aim to overcome limitations in natural production, such as low yield or challenging cultivation, providing sustainable alternatives for the supply of valuable compounds like this compound routledge.comtaylorfrancis.com.
Chemical Synthesis and Derivatization Strategies for Ferugin Analogues
Total Synthesis Approaches to the Ferugin Skeleton and its Esters
While specific reports detailing the total synthesis of this compound (CID 184085) are not widely documented, the broader class of carotane-type sesquiterpenoids, also known as daucanes, has been a subject of total synthesis efforts. Daucanes share a bicyclo[5.3.0]decane core, which is the central structural motif for synthetic chemists. acs.orgcaltech.edu
Historically, five primary strategies have been employed for the construction of this bicyclic core. caltech.edu Early synthetic endeavors often relied on acid-promoted cyclization reactions to append the seven-membered ring onto an existing cyclopentane (B165970) scaffold. caltech.edu These methodologies aim to precisely assemble the complex polycyclic architecture characteristic of these natural products. The existence of daucane esters, such as feruhermonins A, B, and C, isolated from Ferula hermonis, indicates the potential for synthesizing esterified forms of the carotane skeleton. researchgate.net
Semisynthesis of this compound Derivatives and Analogues
Semisynthesis, or partial chemical synthesis, is a powerful approach that utilizes complex chemical compounds isolated from natural sources as starting materials to produce novel compounds. wikipedia.org This method is particularly advantageous for molecules with high molecular weights or intricate structures, as it often requires fewer chemical steps compared to total synthesis. wikipedia.org
For this compound, a naturally occurring carotane-type sesquiterpenoid, semisynthesis would involve chemical modifications of its isolated form to create new derivatives or analogues. This strategy allows for targeted alterations to the existing natural scaffold, potentially leading to compounds with altered or enhanced properties. While specific semisynthetic pathways for this compound derivatives are not explicitly detailed in the provided literature, the principle applies broadly to natural products. For instance, other daucane esters have been obtained through semisynthetic approaches. researchgate.net General examples of semisynthesis include acetylation and methylation reactions to yield new derivatives from natural triterpenoids. scirp.org This approach is often employed to explore structure-activity relationships (SAR) by systematically modifying functional groups. mdpi.comnih.gov
Synthetic Methodologies for Carotane-Type Sesquiterpenoids and their Benzoate (B1203000) Esters
Carotane-type sesquiterpenoids, characterized by their distinct bicyclo[5.3.0]decane (daucane) skeleton, are prevalent in the Ferula genus. researchgate.net Their biosynthesis originates from farnesyl diphosphate (B83284) (FPP), which undergoes cyclization reactions to form diverse sesquiterpene skeletons. mdpi.com Subsequent enzymatic modifications, such as glycosylation, acylation, or oxidation, further introduce functional groups and structural diversity. mdpi.com
Synthetic methodologies for constructing the carotane (daucane) core often involve intricate cyclization strategies. As mentioned, acid-promoted cyclizations have been a key method in early synthetic efforts for this class of compounds. caltech.edu The presence of benzoate esters among natural daucane sesquiterpenoids, such as feruhermonins A-C, highlights the relevance of esterification methodologies in their synthesis and derivatization. researchgate.net These synthetic routes are critical for accessing various carotane scaffolds and their functionalized derivatives, including esters, which are often found in nature.
Rational Design Principles for Novel this compound Analogues for Academic Investigation
Rational design in chemical synthesis involves the deliberate engineering of molecules with specific desired properties or functionalities. synopsys.com For this compound analogues, this principle would be applied by understanding the core carotane skeleton (bicyclo[5.3.0]decane) and the existing functional groups of this compound (C22H30O5). nih.govacs.orgcaltech.edu
Academic investigations often leverage rational design to systematically explore structure-activity relationships (SAR). By making precise modifications to the this compound scaffold, researchers can gain insights into how structural changes impact chemical properties. This can involve:
Modification of Ester Groups: Altering the type or position of ester functionalities, inspired by naturally occurring daucane esters like feruhermonins. researchgate.net
Functional Group Interconversions: Introducing or modifying hydroxyl, carbonyl, or ether groups on the carotane skeleton.
Skeletal Rearrangements: Investigating pathways that might lead to related sesquiterpenoid skeletons while retaining some core features.
The goal of rational design in this context is to create a library of this compound analogues for academic study, enabling a deeper understanding of the compound's chemical behavior and potential for further synthetic exploration.
Molecular Mechanisms of Ferugin S Biological Interactions
In Vitro Mechanistic Studies on Cellular Targets
While Ferugin, as a component of Ferula species, has been associated with various biological activities such as antitumor, anti-inflammatory, and antibacterial effects mdpi.comresearchgate.net, specific in vitro mechanistic studies elucidating its direct cellular targets are not extensively documented. Research on compounds from Ferula species often highlights general cytotoxic or anti-inflammatory properties, but the precise molecular mechanisms by which this compound exerts these effects on specific cellular targets, such as inducing apoptosis or inhibiting proliferation, are not clearly defined for this compound itself in the available search results. For instance, studies detailing the antiproliferative and apoptotic mechanisms, including caspase activation, have been reported for "Ferruginol" and its analogues on human melanoma cells mdpi.comresearchgate.net. However, these findings pertain to "Ferruginol," a distinct compound from "this compound."
Investigation of Enzyme Interactions and Modulatory Effects
Specific investigations into this compound's direct interactions and modulatory effects on enzyme systems are not extensively reported in the provided search results.
Cytochrome P450 (CYP) enzymes play a crucial role in the phase I metabolism of a wide range of xenobiotics, including drugs and natural products drhazhan.comepdf.pub. Inhibition or induction of these enzymes can lead to significant drug-drug interactions drhazhan.comepdf.pub. While the importance of evaluating natural compounds for their potential to modulate CYP activity is well-recognized, specific studies detailing this compound's direct inhibition or induction of particular CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are not extensively documented for this compound in the available literature drhazhan.comepdf.pub. General discussions on the modulation of CYP enzymes by herbal extracts exist, but direct data for this compound is not provided drhazhan.comepdf.pub.
UDP-Glucuronosyltransferases (UGTs) are phase II metabolizing enzymes responsible for conjugating glucuronic acid to various endogenous and exogenous compounds, facilitating their elimination from the body nih.gov. Like CYPs, UGTs are critical in drug metabolism, and their modulation can impact compound bioavailability and efficacy nih.gov. However, specific studies detailing this compound's direct interaction with or modulation of UGT enzymes and subsequent conjugation processes are not extensively reported in the provided search results.
Information regarding this compound's specific interactions with other relevant enzyme systems (e.g., kinases, phosphatases, proteases, or other metabolic enzymes) and their modulatory effects is not extensively documented in the available literature. While other sesquiterpenes from Ferula species have shown inhibitory effects on enzymes like soybean lipoxygenase nih.gov, direct evidence for this compound's specific enzyme interactions is not provided.
Elucidation of Signaling Pathways Modulated by this compound at a Molecular Level
The detailed elucidation of specific cellular signaling pathways modulated by this compound at a molecular level is not extensively documented in the available search results. While certain natural products are known to influence pathways such as MAPK, PI3K/Akt, or NF-κB, explicit research linking this compound directly to the modulation of these or other specific signaling cascades with molecular detail is not readily found genome.jp.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (Academic Focus)
Specific Structure-Activity Relationship (SAR) studies focusing on this compound to derive mechanistic insights are not extensively documented in the provided literature. SAR studies typically involve synthesizing and testing a series of structurally related compounds to understand how modifications to the chemical structure influence biological activity and interactions with specific targets acs.org. While SAR principles are crucial in academic research for understanding compound mechanisms, detailed SAR data specifically for this compound, linking its structural features to its mechanistic actions, is not available in the search results acs.org. General SAR discussions for other classes of compounds or natural products are present, but not specifically for this compound acs.org.
Advanced Analytical Methodologies for Ferugin Research
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are fundamental for separating Ferugin from complex biological extracts, allowing for its subsequent identification and quantification.
Liquid Chromatography Coupled with Advanced Detectors (e.g., UHPLC-PDA-QTOF-IMS, LC-MS)
Liquid Chromatography (LC) techniques, particularly those coupled with advanced detectors, are indispensable for the analysis of non-volatile or thermally labile compounds like this compound. Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced separation efficiency and speed. When coupled with Photo Diode Array (PDA) detection, Quadrupole Time-of-Flight (QTOF) mass spectrometry, and Ion Mobility Spectrometry (IMS), such as UHPLC-PDA-QTOF-IMS, it provides a robust platform for comprehensive phytochemical analysis. researchgate.netresearchgate.netmdpi.com
This hyphenated technique allows for the detailed profiling of complex natural product extracts. For example, UHPLC-PDA-QTOF-IMS has been successfully applied to the comparative phytochemical analysis of Ferula assa-foetida and Ferula jaeschkeana, leading to the identification of numerous metabolites, including sesquiterpenoids like this compound. researchgate.netresearchgate.net The QTOF component provides high-resolution mass data for accurate molecular formula determination, while IMS adds an extra dimension of separation based on molecular shape and size, enhancing the confidence in compound identification within complex matrices. LC-MS/MS (tandem mass spectrometry) is also widely used for untargeted analysis and chemical profiling of natural products, offering insights into variations within a sample set. frontiersin.orgchromatographyonline.com
High-Resolution Spectroscopic Techniques for Detailed Characterization
Spectroscopic methods are critical for elucidating the precise chemical structure of this compound, especially when dealing with new or previously uncharacterized compounds.
High-Field NMR for Elucidating Complex Structures
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-field NMR, is the cornerstone of natural product structure elucidation. For compounds like this compound, comprehensive NMR studies are essential. This includes 1D NMR techniques such as ¹H NMR and ¹³C NMR, which provide information on the number and type of hydrogen and carbon atoms and their chemical environments. istanbul.edu.trresearchgate.net
Furthermore, 2D NMR experiments are crucial for establishing connectivity and spatial relationships within the molecule. Techniques like Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides insights into spatial proximity. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital for correlating protons with directly bonded carbons and carbons separated by multiple bonds, respectively. researchgate.netistanbul.edu.trresearchgate.netresearchgate.net These advanced NMR techniques were instrumental in determining the structures of new sesquiterpenoids, including this compound, isolated from Ferula jaeschkeana. researchgate.netistanbul.edu.tr The detailed analysis of chemical shifts, coupling constants, and correlations from these spectra allows for the unambiguous assignment of every atom in the this compound molecule, confirming its complex carotane skeleton and substituent positions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for natural product research, providing highly accurate mass measurements that enable the determination of elemental compositions. For this compound, HRMS, often coupled with LC (LC-HRMS), yields precise molecular weight information, which is critical for confirming its molecular formula (C22H30O5). researchgate.netresearchgate.netistanbul.edu.tr
Beyond accurate mass, HRMS provides detailed fragmentation patterns through tandem mass spectrometry (MS/MS). The analysis of these fragments helps in piecing together the molecular structure by identifying characteristic substructures and bond cleavages. This is particularly valuable for complex natural products where isomers or compounds with similar nominal masses might exist. For instance, HRMS has been used to elucidate the structures of new sesquiterpene coumarins and daucane esters from Ferula species, providing molecular ion peaks and fragmentation data that support structural assignments. researchgate.netresearchgate.net The combination of accurate mass and fragmentation data from HRMS significantly enhances the confidence in the identification and structural characterization of this compound.
Emerging Analytical Approaches in Natural Product Chemistry
The field of natural product chemistry is continuously evolving, with new analytical approaches emerging to overcome challenges associated with complex matrices and the discovery of novel compounds. Metabolomics, particularly untargeted metabolomics, is a prominent emerging approach. frontiersin.orgamazonaws.com This involves the global analysis of all detectable low and intermediate molecular mass compounds within an extract, providing a comprehensive metabolic fingerprint. amazonaws.com
Data fusion approaches, combining data from multiple analytical platforms like GC-MS and LC-MS (including UHPLC-HRMS QTof), are increasingly being employed. mdpi.com This "low-level" data fusion integrates datasets from different techniques to provide a more holistic view of the chemical composition of a sample, allowing for better discrimination and identification of key biomarkers. mdpi.com Such integrated approaches are particularly powerful for distinguishing between different plant parts or species and correlating chemical profiles with biological activities. researchgate.netmdpi.com The advancement of untargeted analysis workflows, coupled with sophisticated data processing and statistical tools, is crucial for identifying novel compounds and understanding the subtle chemical variations in natural products like this compound, without prior knowledge of all constituents. chromatographyonline.com
Compound Names and PubChem CIDs
Computational and Chemoinformatic Approaches in Ferugin Research
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule (ligand) with respect to another (receptor or target) when they are bound to form a stable complex. This approach is crucial for understanding ligand-target interactions and is widely applied in drug discovery to screen potential drug candidates and elucidate their binding mechanisms mdpi.comnih.govrsdjournal.org. The process typically involves introducing a molecule into the binding site of a protein target to determine key interactions mdpi.com. Molecular dynamics (MD) simulations further extend docking studies by computing atomic movements over time, providing a dynamic view of the ligand-protein complex stability in a physiological environment rsdjournal.org. While these methods are broadly applied to various natural compounds and drug candidates mdpi.comnih.govrsdjournal.orgumanitoba.ca, specific detailed research findings on molecular modeling and docking simulations explicitly focused on Ferugin (C22H30O5, PubChem CID 184085) were not extensively documented in the current search.
Quantum Chemical Calculations for Spectroscopic Prediction and Conformational Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting molecular behaviors, providing highly accurate data on molecular systems mdpi.com. These calculations are instrumental in determining molecular structures, energies, charge distributions, and spectroscopic quantities researchgate.net. They are also used for conformational analysis, which assesses the three-dimensional spatial arrangements, energies, and stability of different conformers of a molecule researchgate.net. By predicting spectroscopic parameters, quantum chemical calculations can aid in the assignment of experimental spectra and offer insights into conformational preferences and internal dynamics researchgate.netjmicrobiol.or.kr. While such calculations are routinely feasible for medium-sized drug-like molecules nih.gov, specific quantum chemical calculations for spectroscopic prediction and conformational analysis of this compound (C22H30O5, PubChem CID 184085) were not identified in the available search results.
In Silico Prediction and Analysis of Biosynthetic Pathways
In silico prediction and analysis of biosynthetic pathways involve using computational tools to identify and characterize the genetic machinery responsible for producing natural products. This approach leverages genomic data to link biosynthetic genes to the enzymatic reactions they catalyze, enabling the reconstruction of complete biosynthetic pathways and the prediction of final products nih.gov. Tools like antiSMASH and PRISM are commonly used to identify biosynthetic gene clusters (BGCs) and predict the chemical structures of the natural products they encode nih.govmdpi.com. This capability significantly enhances the ability to predict and manipulate natural product biosynthesis at the genomic level nih.gov. Although in silico methods are widely applied to explore the metabolic potential of various microorganisms and plants for novel natural products jmicrobiol.or.krmdpi.com, specific studies detailing the in silico prediction and analysis of the biosynthetic pathway for this compound (C22H30O5, PubChem CID 184085) were not found in the current search. It is important to note that while the provided outline referenced a source related to "Ferruginol" for this section, the focus of this article is strictly on "this compound" (C22H30O5).
Cheminformatics Tools for Structural Data Management and Analysis
Cheminformatics is an established discipline focused on extracting, processing, and extrapolating meaningful data from chemical structures. It employs computational methods and software to manage, analyze, and interpret chemical information, particularly from large compound databases. Key areas include chemical databases, computer-assisted structure elucidation, synthesis design systems, and modeling and visualization tools. Cheminformatics tools facilitate the characterization of compounds through chemical descriptors and fingerprints, which are numerical features extracted from structures for data mining, compound diversity analysis, and activity prediction. These tools enable efficient searching of large databases and modeling of physical, chemical, and biological properties of molecules for predictive purposes. While cheminformatics principles and tools are universally applicable to chemical compounds, including natural products like this compound, specific applications or detailed research findings on the use of cheminformatics tools solely for the structural data management and analysis of this compound (C22H30O5, PubChem CID 184085) were not found in the provided information.
Emerging Research Frontiers and Academic Challenges in Ferugin Studies
Integration of Multi-Omics Data (e.g., Metabolomics, Transcriptomics, Proteomics) for Holistic Understanding
The integration of multi-omics data, encompassing metabolomics, transcriptomics, and proteomics, offers a powerful approach to gain a holistic understanding of a compound's impact on biological systems. This approach allows researchers to simultaneously analyze changes at the gene, protein, and metabolite levels, providing a comprehensive molecular snapshot of cellular responses. Such integrated analyses are crucial for elucidating complex biological mechanisms and identifying potential biomarkers or therapeutic targets nih.govnih.govnih.govnih.govscienceopen.comfrontiersin.orgnih.gov.
For Ferugin, applying multi-omics strategies would involve studying its effects on a biological system (e.g., cells, tissues, or model organisms) and then collecting data from various omics layers. For instance, transcriptomics could reveal genes whose expression is modulated by this compound, proteomics could identify altered protein profiles, and metabolomics could pinpoint changes in metabolic pathways. The challenge lies in integrating these disparate datasets to construct a coherent picture of this compound's mechanism of action. While the broader field of multi-omics integration is rapidly advancing with new computational tools and analytical frameworks nih.govnih.govnih.gov, specific research applying these comprehensive methodologies to this compound is not yet extensively reported in the public domain. Future studies could leverage these techniques to uncover previously unknown biological activities or pathways influenced by this compound.
Development of Novel In Vitro Systems for Mechanistic Elucidation (e.g., enzyme assays, cell-free systems)
Novel in vitro systems are indispensable tools for dissecting the precise molecular mechanisms of chemical compounds like this compound. These systems, ranging from purified enzyme assays to complex cell-free systems, allow for controlled experimentation and the isolation of specific biological interactions, circumventing the complexities of whole-cell or in vivo models mdpi.comsynthelis.combiorxiv.orgmpg.dechemrxiv.org.
Enzyme assays, for example, can be designed to identify specific enzymes that this compound might inhibit or activate, providing direct evidence of its molecular targets. Cell-free systems, which reconstitute cellular processes like protein synthesis or metabolic pathways outside of living cells, offer an unparalleled level of control over reaction conditions and component concentrations mdpi.combiorxiv.orgmpg.dechemrxiv.org. This controlled environment is ideal for mechanistic elucidation, allowing researchers to study the direct interaction of this compound with biomolecules without confounding cellular processes. Despite the general utility of these systems in chemical biology, detailed reports on the development or application of novel in vitro systems specifically for the mechanistic elucidation of this compound are limited in current literature. Advancements in this area would significantly contribute to understanding this compound's pharmacological or biochemical properties.
Advancements in Automated Structure Elucidation from Spectroscopic Data
Automated structure elucidation from spectroscopic data represents a significant frontier in natural product chemistry, aiming to accelerate the identification of novel compounds. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide crucial information about a molecule's structure. Recent advancements in computational algorithms and machine learning models are enabling more rapid and accurate interpretation of complex spectroscopic datasets, moving towards human-level accuracy in structure determination nih.govscienceopen.comnih.govbiorxiv.orgnih.govchemrxiv.orgubc.ca.
For compounds like this compound, which may be isolated in small quantities or present structural complexities, automated structure elucidation tools are invaluable. These tools can analyze raw spectroscopic data to propose candidate structures, assign spectral peaks, and even identify incorrect structural assignments in existing literature nih.govnih.govubc.ca. The challenges include developing robust algorithms that can handle diverse chemical spaces and integrate data from multiple spectroscopic modalities seamlessly. While the field is progressing rapidly, specific applications of these cutting-edge automated methods to the de novo structure elucidation or verification of this compound's structure are not widely documented. Future research could leverage these automated platforms to confirm or refine the structural details of this compound and its derivatives.
Interdisciplinary Research Collaborations to Advance this compound Knowledge
Advancing the understanding of complex chemical compounds like this compound necessitates robust interdisciplinary research collaborations. No single discipline possesses all the expertise required to fully characterize a natural product, from its isolation and structural elucidation to its biological activity and mechanistic understanding. Collaborations spanning chemistry, biology, pharmacology, computational science, and data science are increasingly recognized as critical for addressing complex research questions and accelerating discovery nih.govchemrxiv.orgrepec.orgresearchgate.net.
For this compound studies, interdisciplinary teams could combine the expertise of natural product chemists for isolation and purification, spectroscopists for structural analysis, molecular biologists and pharmacologists for biological activity screening and mechanistic studies, and computational scientists for multi-omics data integration and automated structure elucidation. Such collaborations foster the exchange of diverse perspectives, methodologies, and technologies, leading to more comprehensive and impactful research outcomes. While the importance of interdisciplinary collaboration is broadly acknowledged in scientific research, the specific instances or outcomes of such collaborations focused on advancing this compound knowledge are not prominently featured in the available literature. Promoting and funding these collaborative efforts will be key to unlocking the full potential of this compound in various scientific and potential applied fields.
Q & A
What experimental design considerations are critical for synthesizing and characterizing Ferugin in a reproducible manner?
Answer:
Reproducible synthesis of this compound requires:
- Precise stoichiometric ratios (e.g., molar equivalents of precursors) and reaction conditions (temperature, solvent, pH) documented in detail .
- Characterization protocols including NMR (¹H, ¹³C), X-ray crystallography, and mass spectrometry to confirm structural integrity .
- Batch-to-batch variability analysis using statistical tools (e.g., ANOVA) to identify outliers or contamination .
Advanced Note: For novel derivatives, integrate computational modeling (DFT or molecular dynamics) to predict stability before synthesis .
How can researchers resolve contradictions in this compound’s reported bioactivity across different studies?
Answer:
Contradictory bioactivity data often stem from:
- Variability in assay conditions (e.g., cell line specificity, incubation time). Cross-validate results using standardized assays (e.g., NIH/WHO protocols) .
- Purity thresholds: Impurities >2% can skew bioactivity; use HPLC-MS to verify purity .
- Data normalization: Apply correction factors for batch effects or instrument calibration drift .
Advanced Strategy: Conduct meta-analyses to identify trends across studies and isolate confounding variables .
What methodologies are recommended for optimizing this compound’s stability in aqueous solutions?
Answer:
- Accelerated stability testing under stress conditions (heat, light, pH extremes) with LC-MS monitoring of degradation products .
- Excipient screening (e.g., cyclodextrins, surfactants) to enhance solubility and prevent aggregation .
- Kinetic modeling (e.g., Arrhenius plots) to predict shelf life .
Advanced Approach: Use cryo-TEM or DSC to study phase transitions and amorphous/crystalline stability .
How should researchers address discrepancies in this compound’s spectroscopic data between theoretical and experimental results?
Answer:
- Replicate experiments to rule out instrumentation errors .
- Cross-validate with alternative techniques (e.g., IR vs. Raman spectroscopy for functional group identification) .
- Re-examine computational parameters (basis sets, solvation models) in DFT simulations .
Advanced Tip: Collaborate with crystallographers to resolve ambiguous electron density maps .
What statistical frameworks are most robust for analyzing dose-response relationships in this compound’s pharmacological studies?
Answer:
- Non-linear regression models (e.g., Hill equation, log-logistic curves) to estimate EC₅₀/IC₅₀ values .
- Bootstrap resampling to quantify confidence intervals in small-sample studies .
- Multivariate analysis (PCA or PLS) to deconvolute synergistic/antagonistic effects in combination therapies .
Advanced Consideration: Bayesian hierarchical models for multi-center trials with heterogeneous datasets .
How can researchers ensure ethical rigor in studies involving this compound’s in vivo toxicity profiling?
Answer:
- Preclinical compliance: Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification and blinding protocols .
- Data transparency: Publish raw toxicity scores (e.g., ALT/AST levels, histopathology) in open-access repositories .
- Ethics review: Obtain approval from institutional boards for humane endpoints and euthanasia criteria .
What strategies mitigate bias in this compound’s structure-activity relationship (SAR) studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
